4-[(3-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]thiomorpholine
Description
This compound is a heterocyclic organic molecule featuring a benzofuran core substituted with a 1,2,4-oxadiazole ring, a methylsulfanylphenyl group, and a sulfonylthiomorpholine moiety. The synthesis of such compounds typically involves multi-step reactions, including sulfonation, cyclization, and coupling steps, as seen in analogous systems .
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-5-(3-methyl-5-thiomorpholin-4-ylsulfonyl-1-benzofuran-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S3/c1-14-18-13-17(32(26,27)25-9-11-31-12-10-25)7-8-19(18)28-20(14)22-23-21(24-29-22)15-3-5-16(30-2)6-4-15/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGZPLBYVJSFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCSCC3)C4=NC(=NO4)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]thiomorpholine involves multiple steps, starting with the preparation of the 1-benzofuran scaffold, followed by the introduction of the oxadiazole ring and subsequent functionalization to achieve the final product. Key reaction conditions may involve:
Solvent choice: Often polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: Acidic or basic catalysts depending on the specific step.
Temperature: Reactions typically performed under reflux conditions.
Reaction Time: May range from several hours to days depending on the complexity of the step.
Industrial Production Methods
For large-scale production, optimization of the synthetic route is crucial to ensure high yield and purity. Industrial methods may involve continuous flow reactors to streamline the process and minimize reaction times, while also ensuring reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]thiomorpholine can undergo various types of chemical reactions including:
Oxidation: Using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitutions facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Performed in acidic or basic medium, often at elevated temperatures.
Reduction: Typically conducted in aprotic solvents at room temperature or under mild heating.
Substitution: Conditions depend on the nature of the substituent and the desired product.
Major Products
Major products from these reactions are often derivatives of the original compound with modified functional groups, offering different chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of thiomorpholine are often explored for their anti-inflammatory and analgesic properties. Specifically, the sulfonamide group is known to enhance the bioactivity of compounds by improving their interaction with biological targets.
Case Studies:
- A study demonstrated that similar compounds with thiomorpholine structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in pain management therapies .
- Another investigation highlighted the potential of oxadiazole derivatives in treating various cancers due to their ability to induce apoptosis in cancer cells .
Agricultural Chemistry
Compounds similar to this thiomorpholine derivative have been explored as agrochemicals. Their effectiveness as herbicides or fungicides can be attributed to their ability to disrupt biochemical pathways in target organisms.
Case Studies:
- Research has shown that oxadiazole derivatives possess antifungal properties that can be harnessed in agricultural applications to protect crops from fungal pathogens .
- A patent application described the synthesis of related compounds with enhanced herbicidal activity, indicating a pathway for developing new agricultural products .
Material Science
The structural features of this compound allow it to be utilized in the development of advanced materials. Its ability to form stable complexes with metals can be leveraged in catalysis or as precursors for novel polymeric materials.
Case Studies:
- Studies have indicated that thiomorpholine-based compounds can serve as ligands in coordination chemistry, facilitating the creation of metal-organic frameworks (MOFs) with applications in gas storage and separation .
- The incorporation of oxadiazole units into polymer matrices has been shown to enhance thermal stability and photoluminescent properties, making them suitable for electronic applications .
Data Tables
Mechanism of Action
The mechanism by which 4-[(3-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]thiomorpholine exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate pathways involved in cellular processes, leading to the observed biological effects. The presence of sulfur and nitrogen atoms within its structure facilitates interactions with a variety of biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
- Lipophilicity : The target compound’s XlogP (estimated ~4.2) is higher than the dithiazolone derivative (XlogP ~3.1) , suggesting greater membrane permeability.
- Solubility: The sulfonyl group in the target compound and the sulfonate in improve aqueous solubility compared to non-polar analogues.
Computational Studies
Density-functional theory (DFT) analyses, as described in , could predict the target compound’s electronic properties, including charge distribution across its oxadiazole and sulfonyl groups. Such studies are critical for understanding reactivity and interaction profiles.
Crystallographic Insights
The SHELX software suite is widely used for resolving complex crystal structures like those of the dithiazolone derivative . For the target compound, similar methods would elucidate conformational preferences (e.g., torsional angles between benzofuran and oxadiazole rings).
Biological Activity
The compound 4-[(3-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]thiomorpholine , a complex organic molecule, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The structural formula of the compound can be broken down into several key components:
- Thiomorpholine : A six-membered ring containing sulfur.
- Benzofuran : A fused benzene and furan ring system contributing to its pharmacological properties.
- Oxadiazole : A five-membered ring with two nitrogen atoms that is often associated with biological activity.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that derivatives of oxadiazole compounds can inhibit cancer cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various pathogens.
- Anti-inflammatory Effects : Sulfonamide derivatives are known for their anti-inflammatory properties.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in inflammatory pathways.
- Interaction with DNA : Compounds containing oxadiazole rings have been reported to intercalate DNA, disrupting replication in cancer cells.
- Receptor Modulation : The compound may act on specific receptors involved in cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or analogs:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of the compound is crucial for assessing its therapeutic potential:
- Absorption : The presence of the thiomorpholine ring may enhance solubility and absorption in biological systems.
- Metabolism : Initial studies suggest that metabolic pathways may involve oxidation and conjugation reactions.
- Toxicology : Limited data available; however, structural analogs indicate a need for careful evaluation due to potential hepatotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
